molecular formula C21H21N5OS B2997273 2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034540-91-3

2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Cat. No. B2997273
CAS RN: 2034540-91-3
M. Wt: 391.49
InChI Key: FKAFYOYREIXEGJ-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiazole ring, and a piperidine ring .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the indole ring, followed by the introduction of the thiazole and piperidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, including 1H and 13C NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole, thiazole, and piperidine rings. These groups could participate in various chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be predicted using computational methods .

Scientific Research Applications

Optical and Electroluminescence Properties

This compound has been studied for its potential in optical and electroluminescence applications. The related structure of 2-(1H-indol-3-yl)acetonitrile based fluorophores exhibits high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED (Organic Light-Emitting Diode) applications . The absorption and emission properties of these compounds can be fine-tuned, which is crucial for developing new materials for display and lighting technologies.

Thermal Stability Analysis

The thermal stability of such compounds is essential for their practical application in devices. The compound’s structure allows for high thermal stability (with decomposition temperatures above 300°C), which is beneficial for high-performance materials used in electronics and photonics .

α-Glucosidase Inhibition for Diabetes Treatment

Indole derivatives, including structures similar to the compound , have been synthesized and evaluated as α-glucosidase inhibitors . These inhibitors are crucial in the treatment of type 2 diabetes as they help regulate blood glucose levels by inhibiting carbohydrate digestive enzymes . The compound’s efficacy in this application could lead to the development of new medications with fewer side effects than current treatments.

Antiproliferative Activity Against Cancer Cells

Compounds with the indole moiety have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These studies aim to develop new therapeutic agents that can inhibit the growth of cancer cells, offering potential applications in cancer treatment .

Bioavailability and Selectivity in Cancer Treatment

The structural analogs of the compound have been identified as potent and selective inhibitors with good oral bioavailability. These characteristics are significant for the development of new drugs for cancer therapy , particularly in targeting specific pathways involved in cancer cell proliferation .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitα-glucosidase and microtubule assembly . These targets play crucial roles in carbohydrate digestion and cell division, respectively.

Mode of Action

The compound interacts with its targets in a non-competitive manner . This means it binds to a site other than the active site of the enzyme, changing the enzyme’s shape and making it less effective. The compound’s interaction with its targets leads to the inhibition of α-glucosidase and microtubule assembly .

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate digestion pathway. This enzyme is responsible for breaking down complex carbohydrates into simple sugars. Its inhibition leads to a decrease in postprandial hyperglycemia .

The inhibition of microtubule assembly affects the cell division pathway. Microtubules are essential for the separation of chromosomes during cell division. Their inhibition can lead to cell cycle arrest .

Result of Action

The inhibition of α-glucosidase can lead to a decrease in blood glucose levels, which can be beneficial for managing diabetes . The inhibition of microtubule assembly can lead to cell cycle arrest and apoptosis, which can be beneficial for treating cancer .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-19(12-14-13-23-17-5-2-1-4-16(14)17)24-15-7-10-26(11-8-15)21-25-18-6-3-9-22-20(18)28-21/h1-6,9,13,15,23H,7-8,10-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAFYOYREIXEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

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